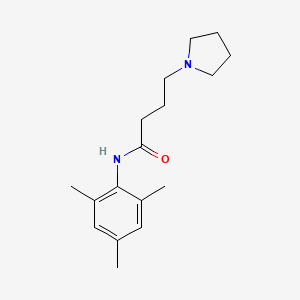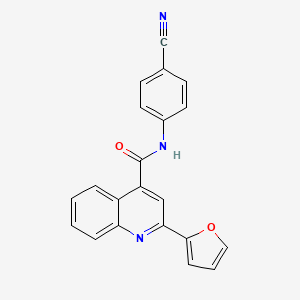
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide, also known as Prolintane, is a synthetic compound that belongs to the class of Norepinephrine-dopamine reuptake inhibitors (NDRIs). It was first synthesized in the 1950s by a pharmaceutical company in the United States. Since then, it has been used for various scientific research purposes due to its unique chemical properties.
Wirkmechanismus
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide works by inhibiting the reuptake of norepinephrine and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased alertness, focus, and cognitive performance.
Biochemical and Physiological Effects
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, which leads to increased arousal and alertness. It also increases the activity of certain enzymes and proteins in the brain, which are involved in the regulation of neurotransmitter levels.
Vorteile Und Einschränkungen Für Laborexperimente
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. It has also been shown to be effective in enhancing cognitive performance in animal models. However, it also has some limitations. It can be toxic at high doses, and its effects on the brain are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide. One area of interest is its potential use in the treatment of cognitive disorders such as ADHD and narcolepsy. Another area of research is the development of new NDRIs with improved efficacy and safety profiles. Additionally, there is a need for further research on the long-term effects of 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide on the brain and its potential for abuse.
Synthesemethoden
The synthesis of 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide involves the reaction of 2,4,6-trimethylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has been used extensively in scientific research due to its ability to enhance cognitive performance and increase alertness. It has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders. It has also been used as a research tool to study the effects of NDRIs on the brain.
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-11-14(2)17(15(3)12-13)18-16(20)7-6-10-19-8-4-5-9-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXIZXLRHWBLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)

![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)

![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)


![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)

